Cas no 1784053-08-2 (5-Amino-4-methoxy-2-(trifluoromethyl)benzoic acid)
5-Amino-4-methoxy-2-(trifluoromethyl)benzoic acid Chemical and Physical Properties
Names and Identifiers
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- 5-Amino-4-methoxy-2-(trifluoromethyl)benzoic acid
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- MDL: MFCD28647754
- Inchi: 1S/C9H8F3NO3/c1-16-7-3-5(9(10,11)12)4(8(14)15)2-6(7)13/h2-3H,13H2,1H3,(H,14,15)
- InChI Key: TWAODCJDJPKNRS-UHFFFAOYSA-N
- SMILES: FC(C1C=C(C(=CC=1C(=O)O)N)OC)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 269
- XLogP3: 1.6
- Topological Polar Surface Area: 72.6
5-Amino-4-methoxy-2-(trifluoromethyl)benzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 211520-1g |
5-Amino-4-methoxy-2-(trifluoromethyl)benzoic acid, 95% |
1784053-08-2 | 95% | 1g |
$1486.00 | 2023-09-10 | |
| Matrix Scientific | 211520-2.500g |
5-Amino-4-methoxy-2-(trifluoromethyl)benzoic acid, 95% |
1784053-08-2 | 95% | 2.500g |
$2476.00 | 2023-09-10 |
5-Amino-4-methoxy-2-(trifluoromethyl)benzoic acid Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
Additional information on 5-Amino-4-methoxy-2-(trifluoromethyl)benzoic acid
5-Amino-4-methoxy-2-(trifluoromethyl)benzoic Acid: A Comprehensive Overview
5-Amino-4-methoxy-2-(trifluoromethyl)benzoic acid, also known by its CAS number 1784053-08-2, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes an amino group at the 5-position, a methoxy group at the 4-position, and a trifluoromethyl group at the 2-position of a benzoic acid backbone. These substituents contribute to its distinctive chemical properties and potential applications in drug discovery and development.
The synthesis of 5-Amino-4-methoxy-2-(trifluoromethyl)benzoic acid involves a series of carefully designed organic reactions. Researchers have employed various strategies, including Friedel-Crafts acylation, nucleophilic aromatic substitution, and coupling reactions, to construct this molecule. Recent advancements in catalytic methods and green chemistry have further enhanced the efficiency and sustainability of these synthetic pathways. For instance, the use of palladium-catalyzed cross-coupling reactions has enabled the precise installation of the trifluoromethyl group, which is critical for the compound's biological activity.
The chemical structure of 5-Amino-4-methoxy-2-(trifluoromethyl)benzoic acid plays a pivotal role in its pharmacological properties. The amino group at position 5 enhances hydrogen bonding capabilities, while the methoxy group at position 4 contributes to electronic effects that stabilize the molecule. The trifluoromethyl group at position 2 introduces steric hindrance and fluorine-based interactions, which are known to influence bioavailability and target binding affinity. These features make the compound a promising candidate for modulating various biological targets, including enzymes, receptors, and ion channels.
Recent studies have highlighted the potential of 5-Amino-4-methoxy-2-(trifluoromethyl)benzoic acid in therapeutic applications. For example, researchers have investigated its ability to inhibit kinases involved in cancer cell proliferation. The compound has shown selective activity against certain kinase targets, suggesting its potential as a lead molecule for anticancer drug development. Additionally, its anti-inflammatory properties have been explored in preclinical models of inflammatory diseases, further underscoring its versatility as a pharmacological agent.
The trifluoromethyl substituent in 5-Amino-4-methoxy-2-(trifluoromethyl)benzoic acid is particularly noteworthy due to its fluorinated nature. Fluorinated compounds are increasingly valued in drug design due to their unique physicochemical properties, such as improved lipophilicity and metabolic stability. Recent advancements in fluorination techniques have facilitated the incorporation of this group into complex molecular frameworks, enabling researchers to explore its effects on drug efficacy and safety.
In terms of analytical characterization, modern techniques such as high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR), and X-ray crystallography have been employed to confirm the structure and purity of 5-Amino-4-methoxy-2-(trifluoromethyl)benzoic acid. These methods provide critical insights into the compound's molecular integrity and stereochemistry, ensuring its reliability for downstream applications.
The development of efficient synthetic routes for 5-Amino-4-methoxy-2-(trifluoromethyl)benzoic acid has been a focal point of recent research efforts. By leveraging advances in catalysis and process optimization, chemists have achieved higher yields and better purity levels. For instance, microwave-assisted synthesis has been demonstrated to accelerate reaction times while maintaining product quality. Such innovations are essential for scaling up production to meet growing demand from academic and industrial sectors.
Beyond its direct applications in drug discovery, 5-Amino-4-methoxy-2-(trifluoromethyl)benzoic acid serves as a valuable building block for constructing more complex molecules. Its functional groups provide multiple points for further modification, enabling researchers to explore diverse chemical spaces. This versatility underscores its importance as a key intermediate in organic synthesis.
In conclusion, 5-Amino-4-methoxy-2-(trifluoromethyl)benzoic acid represents a compelling example of how structural diversity can be harnessed to create compounds with multifaceted applications. With ongoing advancements in synthetic methodology and biological testing, this compound continues to be a focal point for innovation in chemistry and pharmacology.
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